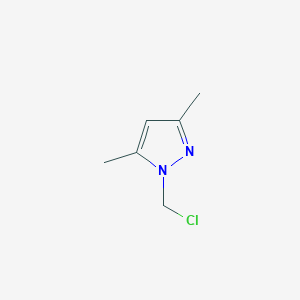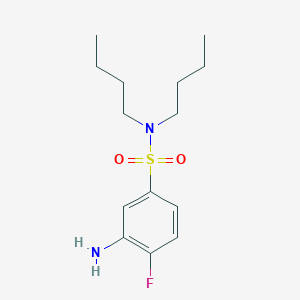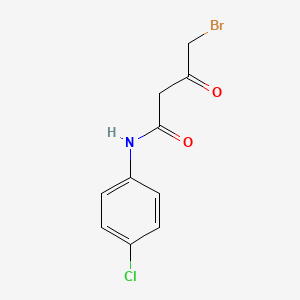![molecular formula C8H13NO3 B12117868 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by hydroxylation and carboxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: In der organischen Synthese wird 3-Hydroxy-1-azabicyclo[2.2.2]octan-3-carbonsäure als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Ligand in Rezeptorbindungsstudien. Ihre bicyclische Struktur macht sie zu einem Kandidaten für die Entwicklung neuer Pharmazeutika.
Medizin: In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann als Leitstruktur für die Entwicklung von Medikamenten dienen, die auf bestimmte biologische Pfade abzielen.
Industrie: Im Industriesektor wird die Verbindung bei der Synthese von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie wertvoll bei der Produktion von Hochleistungspolymeren und anderen fortschrittlichen Materialien.
5. Wirkmechanismus
Der Mechanismus, durch den 3-Hydroxy-1-azabicyclo[2.2.2]octan-3-carbonsäure ihre Wirkungen ausübt, beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Reaktionen führt. Die beteiligten Pfade umfassen oft Signaltransduktionsmechanismen, die für Zellfunktionen entscheidend sind.
Ähnliche Verbindungen:
1-Azabicyclo[2.2.2]octan: Eine strukturell verwandte Verbindung mit einem ähnlichen bicyclischen Rahmen, jedoch ohne die Hydroxyl- und Carbonsäuregruppen.
Tropanalkaloide: Verbindungen wie Atropin und Kokain, die eine ähnliche bicyclische Struktur aufweisen, sich aber in funktionellen Gruppen und biologischer Aktivität unterscheiden.
Einzigartigkeit: 3-Hydroxy-1-azabicyclo[2.2.2]octan-3-carbonsäure ist aufgrund ihrer spezifischen funktionellen Gruppen einzigartig, die ihr eine besondere chemische Reaktivität und biologische Eigenschaften verleihen. Dies macht sie zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen und unterscheidet sie von anderen ähnlichen bicyclischen Verbindungen.
Diese umfassende Übersicht hebt die Bedeutung von 3-Hydroxy-1-azabicyclo[2.2.2]octan-3-carbonsäure in verschiedenen wissenschaftlichen Bereichen hervor und betont ihr Potenzial und ihre Vielseitigkeit.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar bicyclic framework but lacking the hydroxyl and carboxylic acid groups.
Tropane Alkaloids: Compounds like atropine and cocaine, which share a similar bicyclic structure but differ in functional groups and biological activity.
Uniqueness: 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar bicyclic compounds.
This comprehensive overview highlights the significance of 3-Hydroxy-1-azabicyclo[222]octane-3-carboxylic acid in various scientific domains, emphasizing its potential and versatility
Eigenschaften
IUPAC Name |
3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8(12)5-9-3-1-6(8)2-4-9/h6,12H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDHUUBZWDAFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)




![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)




![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)

